

Application Notes and Protocols for Labeling Proteins with OG 488, SE

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Oregon Green[™] 488 Carboxylic Acid, Succinimidyl Ester, 6-Isomer (**OG 488, SE**). This amine-reactive fluorescent dye is a valuable tool for creating fluorescently tagged proteins for use in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Oregon Green[™] 488 is a fluorinated analog of fluorescein that offers several advantages, including greater photostability and a lower pKa (approximately 4.7).[1][2][3] This lower pKa makes its fluorescence intensity largely independent of pH in the physiological range, a significant benefit over fluorescein.[1][2][3] The succinimidyl ester (SE) moiety of **OG 488**, **SE** reacts efficiently with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form stable amide bonds.[4]

Quantitative Data Summary

For accurate determination of the degree of labeling (DOL), the following quantitative parameters are essential.



Parameter	Value	Reference
Excitation Maximum (λex)	~496 nm	[1][2][5]
Emission Maximum (λem)	~524 nm	[1][2][5]
Molar Extinction Coefficient (ε) of OG 488 at ~496 nm	Not explicitly found in search results. Fluorescein's is ~80,000 M ⁻¹ cm ⁻¹ as a reference.	[6]
Correction Factor (CF) for OG 488 at 280 nm	Not explicitly found in search results. Fluorescein's is 0.35 as a reference.	[6]

Note: The molar extinction coefficient and correction factor for OG 488 are critical for accurate DOL calculation. If not provided by the manufacturer, they should be determined experimentally. For the purpose of this protocol, we will use the values for fluorescein as an approximation in the sample calculation.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for labeling a protein with **OG 488, SE**.

Required Materials

- Protein of Interest: Purified protein at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., phosphate-buffered saline (PBS), sodium bicarbonate buffer).[4][7][8][9][10]
- **OG 488, SE**: Lyophilized powder.
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For reconstituting the
 OG 488, SE.[4][7]
- Labeling Buffer: 0.1 M Sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[7][11]

 Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the protein for reaction with the dye.[4]



- Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.[7]
- Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff.[11][12]
- Spectrophotometer: Capable of measuring absorbance at 280 nm and ~496 nm.

Protein Preparation

For optimal labeling, the protein must be in a buffer free of primary amines. If the protein is in a buffer such as Tris or glycine, it should be exchanged into the labeling buffer by dialysis or buffer exchange chromatography.[8][9] The protein concentration should be at least 2 mg/mL for efficient labeling.[4][7][8][9][10]

Dye Preparation

- Bring the vial of lyophilized **OG 488, SE** to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] This should be done immediately before use, as the reactive succinimidyl ester is susceptible to hydrolysis.

Labeling Reaction

The optimal molar ratio of dye to protein for labeling will vary depending on the protein and its lysine content. A good starting point is a 10- to 20-fold molar excess of dye to protein. It is recommended to perform pilot experiments with different dye-to-protein ratios to determine the optimal degree of labeling.

- While gently stirring, slowly add the calculated volume of the OG 488, SE stock solution to the protein solution.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7] Gentle stirring or rocking during the incubation can improve labeling efficiency.

Stopping the Reaction (Optional)



The reaction can be stopped by adding a quenching solution that contains primary amines, such as hydroxylamine or Tris buffer.[7] Add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Protein

It is crucial to remove any unreacted, free dye from the labeled protein conjugate.[12][13] This is typically achieved by size-exclusion chromatography or extensive dialysis.

- Size-Exclusion Chromatography: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
- Dialysis: Dialyze the reaction mixture against a large volume of storage buffer for several hours to overnight, with multiple buffer changes.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[6][14] An optimal DOL is typically between 2 and 9 for antibodies, but can vary for other proteins.[8] [10] Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity.[13]

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of OG 488 (~496 nm, A_max).[12][14] Dilute the sample if the absorbance is too high (ideally below 1.5).[6]
- Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] = A_max /
 (ε_dye × path length) where ε_dye is the molar extinction coefficient of OG 488 at its λ_max.
- Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A_protein = A₂₈₀ (A_max × CF) where CF is the correction factor for the dye's absorbance at 280 nm.[6]
- Calculate the molar concentration of the protein: [Protein] = A_protein / (ϵ _protein × path length) where ϵ _protein is the molar extinction coefficient of your protein at 280 nm.



• Calculate the Degree of Labeling: DOL = [Dye] / [Protein]

Sample Calculation (using values for IgG and fluorescein as an example):

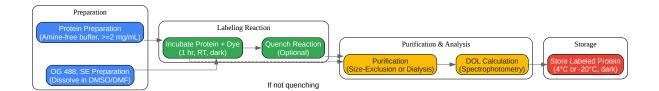
- Measured A₂₈₀ = 0.8
- Measured A₄₉₅ = 0.4
- ϵ _protein (IgG) = 210,000 M⁻¹cm⁻¹
- ϵ_{dye} (fluorescein) = 80,000 M⁻¹cm⁻¹[6]
- CF (fluorescein) = 0.35[6]
- Path length = 1 cm
- [Dye] = $0.4 / (80,000 \text{ M}^{-1}\text{cm}^{-1} * 1 \text{ cm}) = 5 \times 10^{-6} \text{ M}$
- A protein = 0.8 (0.4 * 0.35) = 0.66
- [Protein] = $0.66 / (210,000 \text{ M}^{-1}\text{cm}^{-1} * 1 \text{ cm}) = 3.14 \times 10^{-6} \text{ M}$
- DOL = $(5 \times 10^{-6} \text{ M}) / (3.14 \times 10^{-6} \text{ M}) \approx 1.59$

Storage of Labeled Protein

Store the purified, labeled protein at 4°C, protected from light.[8] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Visualizations





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Caption: Experimental workflow for protein labeling with **OG 488, SE**.

Caption: Reaction of **OG 488**, **SE** with a primary amine on a protein.

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